molecular formula C10H14N2O2 B13577164 Methyl 2-amino-4-(pyridin-2-yl)butanoate

Methyl 2-amino-4-(pyridin-2-yl)butanoate

Cat. No.: B13577164
M. Wt: 194.23 g/mol
InChI Key: CGQHWUOBJHJQJR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(pyridin-2-yl)butanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of butanoic acid, featuring an amino group and a pyridinyl group attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(pyridin-2-yl)butanoate typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amino acid derivative under controlled conditions. One common method involves the use of methylamine and a suitable esterification agent to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted butanoate compounds .

Scientific Research Applications

Methyl 2-amino-4-(pyridin-2-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-amino-4-pyridin-2-ylbutanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9(11)6-5-8-4-2-3-7-12-8/h2-4,7,9H,5-6,11H2,1H3

InChI Key

CGQHWUOBJHJQJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CC=CC=N1)N

Origin of Product

United States

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